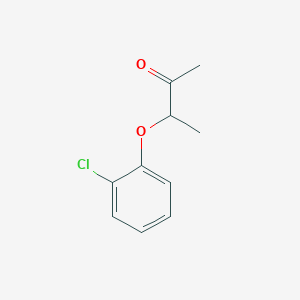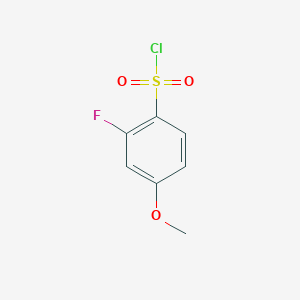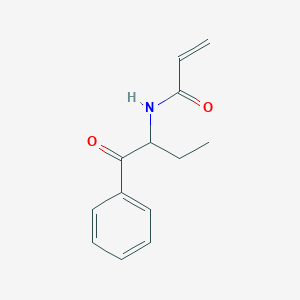![molecular formula C17H22N4O3S B2358393 7-[2-(4-Ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-on CAS No. 689228-51-1](/img/structure/B2358393.png)
7-[2-(4-Ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs-Eigenschaften
Die einzigartige Struktur der Verbindung deutet auf ein Potenzial als Antikrebsmittel hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere auf solche, die gegen konventionelle Chemotherapie resistent sind. Vorläufige Studien deuten darauf hin, dass sie die Zellproliferation beeinträchtigen, Apoptose induzieren und das Tumorwachstum hemmen kann .
Anti-inflammatorische Aktivität
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Diese Verbindung hat entzündungshemmende Eigenschaften gezeigt, indem sie wichtige Pfade moduliert, die an Immunreaktionen beteiligt sind. Sie könnte als neuer Kandidat für ein entzündungshemmendes Medikament untersucht werden .
Neuroprotektive Wirkungen
Aufgrund ihrer strukturellen Ähnlichkeit mit Chinazolin-Derivaten könnte diese Verbindung neuroprotektive Wirkungen haben. Forscher haben ihre Auswirkungen auf Nervenzellen untersucht und deuten auf potenzielle Anwendungen bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson hin .
Antimikrobielle Aktivität
Die Thioessigsäure-Einheit in dieser Verbindung könnte zu ihren antimikrobiellen Eigenschaften beitragen. Untersuchungen haben ihre Wirksamkeit gegen Bakterien, Pilze und sogar gegen arzneimittelresistente Stämme untersucht. Weitere Forschung ist erforderlich, um ihren Wirkmechanismus zu verstehen und ihre Potenz zu optimieren .
Kardiovaskuläre Anwendungen
Einige Studien haben auf kardiovaskuläre Vorteile hingewiesen. Die Verbindung kann den Gefäßtonus, die Thrombozytenaggregation oder den Lipidstoffwechsel beeinflussen. Forscher untersuchen ihr Potenzial bei der Behandlung von Bluthochdruck, Thrombose und anderen Herz-Kreislauf-Erkrankungen .
Chemische Biologie und Wirkstoffdesign
Forscher haben diese Verbindung als Gerüst für die Entwicklung neuer Moleküle verwendet. Durch Modifizieren ihrer Struktur wollen sie Derivate mit verbesserten pharmakologischen Eigenschaften schaffen. Ihre Vielseitigkeit macht sie in der chemischen Biologie und Wirkstoffforschung wertvoll .
Eigenschaften
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-2-19-3-5-20(6-4-19)7-8-21-16(22)12-9-14-15(24-11-23-14)10-13(12)18-17(21)25/h9-10H,2-8,11H2,1H3,(H,18,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIMRSPNXFNKPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)
![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)
![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
![ethyl 2-[6-(2,6-difluorobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2358322.png)
![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)
![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)
![N-(3-fluorophenyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358329.png)

![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)

